5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide
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Overview
Description
“5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide” is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide” typically involves multi-step organic reactions. The key steps may include:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate precursors under controlled conditions.
Introduction of the sulfanyl group: This step involves the reaction of the pyrimidine core with a suitable sulfanyl reagent.
Attachment of the furan-2-ylmethyl group: This can be done through nucleophilic substitution reactions.
Incorporation of the dioxidotetrahydrothiophen group: This step may involve oxidation reactions to introduce the dioxidotetrahydrothiophen moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl and dioxidotetrahydrothiophen groups.
Reduction: Reduction reactions may target the pyrimidine ring or the carboxamide group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pyrimidine derivatives with potential biological activities.
Biology
In biological research, the compound may be studied for its interactions with various biomolecules, such as enzymes or receptors.
Medicine
Industry
In the industrial sector, the compound may be used in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide” would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide
- N-(furan-2-ylmethyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide
Uniqueness
The uniqueness of “5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide” lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C22H22ClN3O4S2 |
---|---|
Molecular Weight |
492.0 g/mol |
IUPAC Name |
5-chloro-N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-2-[(2-methylphenyl)methylsulfanyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C22H22ClN3O4S2/c1-15-5-2-3-6-16(15)13-31-22-24-11-19(23)20(25-22)21(27)26(12-18-7-4-9-30-18)17-8-10-32(28,29)14-17/h2-7,9,11,17H,8,10,12-14H2,1H3 |
InChI Key |
MDGAKIRFUBZKHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC=C(C(=N2)C(=O)N(CC3=CC=CO3)C4CCS(=O)(=O)C4)Cl |
Origin of Product |
United States |
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